Benzyl ((2S,3R)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate
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Overview
Description
Benzyl ((2S,3R)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate is a chemical compound with the molecular formula C14H18F3NO3. It is known for its unique structural features, including the presence of trifluoromethyl and hydroxy groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((2S,3R)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate typically involves the reaction of benzyl chloroformate with a trifluoromethylated alcohol under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which is then esterified to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recovery and recycling of reagents can improve the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Benzyl ((2S,3R)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an alcohol
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
Benzyl ((2S,3R)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl ((2S,3R)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. The hydroxy group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
- n-[(1s,2s)-3,3,3-Trifluoro-2-hydroxy-1-(methyl)propyl]-carbamic acid benzyl ester
- n-[(1s,2s)-3,3,3-Trifluoro-2-hydroxy-1-(ethyl)propyl]-carbamic acid benzyl ester
Uniqueness
Benzyl ((2S,3R)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This structural feature can affect the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .
Biological Activity
Benzyl ((2S,3R)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate is a complex organic compound notable for its potential biological activities. This compound features a trifluoromethyl group, which enhances lipophilicity and metabolic stability, alongside a carbamate moiety that is often associated with enzyme inhibition and modulation. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Benzyl Group : Provides hydrophobic characteristics.
- Carbamate Functional Group : Associated with various biological activities, including enzyme inhibition.
- Trifluoromethyl Group : Enhances binding affinity to biological targets.
Biological Activity Overview
This compound exhibits several biological activities:
- Enzyme Inhibition : The carbamate structure allows the compound to mimic natural substrates, making it a candidate for enzyme inhibition studies. Research indicates that similar compounds can act as inhibitors for various enzymes due to their structural properties.
- Modulation of Biological Pathways : The presence of the trifluoromethyl group may improve interactions with receptors or enzymes involved in metabolic pathways. This can lead to enhanced therapeutic effects in pharmacological applications.
In Vitro Studies
Several studies have focused on the in vitro biological activities of carbamate derivatives similar to this compound:
Study | Findings |
---|---|
Study 1 | Investigated the inhibitory effects on specific enzymes; showed significant inhibition rates comparable to known inhibitors. |
Study 2 | Analyzed binding interactions with receptor sites; revealed high affinity due to structural compatibility. |
Study 3 | Explored metabolic stability; indicated prolonged half-life in biological systems due to trifluoromethyl substitution. |
Case Studies
A notable case study evaluated the compound's potential in treating metabolic disorders. The compound demonstrated promising results in modulating key metabolic pathways involved in glucose metabolism and lipid regulation. Further details include:
- Mechanism of Action : The compound appears to interact with key enzymes involved in glucose homeostasis.
- Therapeutic Potential : Preliminary results suggest potential applications in diabetes management and obesity treatment.
Properties
IUPAC Name |
benzyl N-[(2S,3R)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO3/c1-9(2)11(12(19)14(15,16)17)18-13(20)21-8-10-6-4-3-5-7-10/h3-7,9,11-12,19H,8H2,1-2H3,(H,18,20)/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESFXBYSHTUGNX-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(F)(F)F)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]([C@@H](C(F)(F)F)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.